Curlone

Description

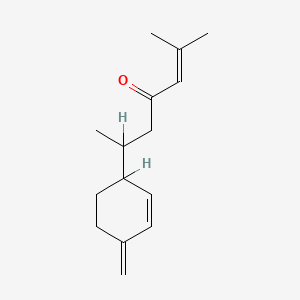

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJQKFPGBBEJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002746 | |

| Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-14-3, 87440-60-6 | |

| Record name | beta-Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curlone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Purification, and Advanced Source Investigations of Curlone

Methodologies for Extraction from Natural Biological Sources (e.g., Curcuma longa rhizomes)

The extraction of curlone from its primary natural source, the rhizomes of Curcuma longa, involves various techniques, ranging from traditional methods to more advanced, efficient processes. The choice of method significantly impacts the yield and purity of the extracted this compound.

Optimization of Traditional Extraction Techniques for this compound (e.g., Steam Distillation)

Steam distillation is a conventional and widely utilized method for extracting essential oils, including this compound, from plant materials. This process involves passing steam through the ground rhizomes, which volatilizes the essential oil components. The resulting vapor is then condensed and collected. Recent advancements have focused on optimizing parameters such as steam pressure and distillation time to enhance extraction efficiency. For instance, maintaining a steam pressure between 1.5 and 2.0 bar for a duration of 3 to 4 hours has been shown to yield 0.8–1.2% (w/w) of essential oil. However, a drawback of this method is the co-extraction of other structurally similar sesquiterpenoids, which necessitates further purification steps. Some research also indicates that hydrodistillation, a similar technique, may favor the extraction of more oxygenated compounds, potentially reducing the relative content of this compound.

Application of Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Solvent Extraction)

To overcome the limitations of traditional methods, advanced extraction techniques have been applied to isolate this compound.

Supercritical Fluid Extraction (SFE): This method employs supercritical carbon dioxide (scCO₂) as a solvent, offering a green and efficient alternative. researchgate.net Operating at temperatures between 40–50°C and pressures of 250–300 bar, scCO₂ can effectively solubilize this compound while minimizing thermal degradation. Studies have shown that SFE can yield 1.8–2.5% (w/w) of the essential oil, a 1.5-fold increase compared to steam distillation. The tunability of scCO₂'s solvent properties by adjusting pressure and temperature allows for selective extraction, making it a valuable technique for obtaining high-purity this compound. researchgate.net Optimal yields have been reported at 425 bar and 75°C. researchgate.netmdpi.comdoaj.orgnih.gov

Solvent Extraction: This method involves the use of organic solvents to extract this compound. Common solvents include ethanol (B145695) and hexane (B92381). Extraction with 70–80% (v/v) ethanol at 60–70°C for 6–8 hours can yield 1.0–1.4% (w/w) of the extract. Hexane, being less polar, offers higher selectivity for non-polar sesquiterpenoids like this compound, though it requires longer extraction times of 10–12 hours. Following extraction, the solvent is removed, typically using a rotary evaporator, to obtain a crude oil enriched with this compound. One study found that using 5% ethyl acetate (B1210297) in hexane was optimal for extracting a fraction containing this compound, ar-turmerone (B1667624), and turmerone. nih.govresearchgate.net

Interactive Data Table: Comparison of this compound Extraction Methods

| Extraction Method | Key Parameters | Yield (w/w) | Purity/Selectivity | Notes |

|---|---|---|---|---|

| Steam Distillation | 1.5–2.0 bar pressure, 3–4 hours | 0.8–1.2% | Co-extracts similar sesquiterpenoids | A traditional and widely used method. |

| Supercritical Fluid Extraction (SFE) | 40–50°C, 250–300 bar (optimal at 425 bar, 75°C) | 1.8–2.5% | High selectivity, minimizes thermal degradation | A solvent-free, "green" alternative. researchgate.netmdpi.comdoaj.orgnih.gov |

| Ethanol Extraction | 70–80% (v/v) ethanol, 60–70°C, 6–8 hours | 1.0–1.4% | Moderate | A common solvent-based method. |

| Hexane Extraction | 10–12 hours | Variable | Higher selectivity for non-polar compounds | Longer extraction time required. |

| Soxhlet Extraction | 5% ethyl acetate in hexane | Not specified | Identifies this compound as a significant compound | Used for isolation from leftover turmeric oleoresin. nih.govresearchgate.net |

Advanced Chromatographic Purification Techniques for High-Purity this compound Isolation

Following initial extraction, the crude extract containing this compound requires further purification to isolate the compound in high purity. Advanced chromatographic techniques are instrumental in achieving this.

Preparative Liquid Chromatography for this compound Resolution

Preparative Liquid Chromatography (Prep LC) is a powerful technique for purifying compounds from a mixture. thermofisher.comwelch-us.com In the context of this compound, silica (B1680970) gel column chromatography is a standard method. A mobile phase gradient of hexane:ethyl acetate (9:1) has been successfully used to elute this compound with a purity exceeding 95%. This technique separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. ijcrt.org High-Speed Counter-Current Chromatography (HSCCC), a form of liquid-liquid partition chromatography, has also been employed for the preparative separation of sesquiterpenoids from C. longa, including β-turmerone (curlon). researchgate.net

Gas Chromatography-Based Purification Strategies for Volatile Components including this compound

Gas Chromatography (GC) is particularly well-suited for the analysis and purification of volatile compounds like those found in essential oils. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of individual components, including this compound. scielo.brresearchgate.netresearchgate.net While primarily an analytical tool, preparative GC can be used to isolate small quantities of highly pure volatile compounds. In several studies, GC-MS analysis has been crucial in identifying this compound as a major constituent in the essential oil of C. longa. nih.govresearchgate.netscielo.br For instance, one study identified this compound as a major component (22.73% ± 12.72%) in turmeric samples from Brazil. scielo.br

Chemodiversity and Intra-Species Variations of this compound Production in Natural Sources

The chemical composition of the essential oil from Curcuma species, including the concentration of this compound, can exhibit significant variation. cabidigitallibrary.orgnih.gov This chemodiversity is influenced by a range of factors.

Studies have demonstrated that the concentration of this compound and other major sesquiterpenes like ar-turmerone and α-turmerone can vary considerably among different C. longa accessions and cultivars. mdpi.comcropj.com For example, a study on C. longa cultivated in North Alabama from Vietnamese varieties showed that the red-colored rhizome variety (CL63) had a this compound (β-turmerone) content of 13.0-15.4%, while the yellow-colored rhizome variety (CL56) had a lower content. mdpi.com Another study on Brazilian C. longa identified a chemotype where this compound was a major component, along with zingiberene (B123854) and β-sesquiphellandrene. cropj.com

This intra-species variation can be attributed to genetic factors, geographical origin, cultivation conditions, and post-harvest processing. cropj.comtci-thaijo.org Research has also indicated that hybridization and introgression with other Curcuma species can lead to variations in the chemical profile, including the content of curcuminoids, which may indirectly reflect changes in the biosynthesis of other compounds like this compound. scirp.org The processing method of the rhizomes (fresh vs. dried) and the extraction technique also significantly impact the final composition of the essential oil, with hexane extraction of dried rhizomes yielding ar-turmerone, this compound, and β-sesquiphellandrene as major components. nih.gov

**Interactive Data Table: Intra-Species Variation of this compound in *Curcuma longa***

| C. longa Variety/Origin | This compound (% of Essential Oil) | Other Major Components | Reference |

|---|---|---|---|

| Vietnamese (Red Rhizome, CL63) | 13.0 - 15.4 | ar-turmerone (31.3-36.1%), α-turmerone (13.0-15.2%) | mdpi.com |

| Brazilian (Chemotype Group III) | Major Component | Zingiberene, β-sesquiphellandrene, Humulene epoxide II | cropj.com |

| Brazilian (Cerrado habitat) | 22.73 ± 12.72 | ar-turmerone (40.00 ± 13.20%), α-turmerone (10.05 ± 2.90%) | scielo.br |

| Dried Rhizomes (Hexane Extraction) | Major Component | ar-turmerone, β-sesquiphellandrene | nih.gov |

| Powdered Turmeric (Cold Percolation) | 12.70 | - | actascientificamalaysia.com |

Cultivation Strategies and Elicitor Applications Impacting this compound Yields and Profiles

The production of secondary metabolites such as the sesquiterpenoid this compound is intricately linked to the specific cultivation and environmental conditions of the source organism. For microbial producers like fungi of the Curvularia genus, as well as for plant sources, optimizing these parameters is a critical step in maximizing yield. Strategies involve manipulating the culture medium, fermentation conditions, and employing elicitors to stimulate biosynthetic pathways.

Cultivation Strategies for Fungal Producers (Curvularia spp.)

The growth and metabolic output of Curvularia species are highly dependent on the composition of the culture medium, including the sources of carbon and nitrogen, as well as physical parameters like temperature and pH. Research into various Curvularia species has identified optimal conditions for mycelial growth and the production of secondary metabolites, which provides a foundational framework for enhancing this compound yields.

Influence of Culture Media and Nutrients:

The choice of culture medium is fundamental for achieving high-density fungal growth and, consequently, robust secondary metabolite production. Studies on Curvularia lunata have demonstrated that different media significantly impact mycelial biomass. For instance, Potato Dextrose Agar (B569324) (PDA) and Richard's synthetic agar have been identified as superior media for the growth of Curvularia lunata. researchgate.net In liquid cultures, Richard's medium has been shown to support the best growth, yielding substantial mycelial weight. thebioscan.com

The nature of the nitrogen source is also a critical factor. For C. lunata, inorganic nitrogen sources like potassium nitrate (B79036) have been shown to be highly effective for growth. thebioscan.com Conversely, another study focusing on the production of a different secondary metabolite by C. lunata found that monosodium glutamate, an organic nitrogen source, was superior for production, while ammonium (B1175870) chloride did not support production. researchgate.net This highlights that conditions optimal for general growth may need further refinement to maximize the yield of a specific target compound like this compound.

The following table summarizes findings on optimal growth conditions for Curvularia lunata, which can be considered a starting point for optimizing this compound production.

| Parameter | Condition | Organism | Observed Effect | Reference |

| Solid Media | Potato Dextrose Agar (PDA) | Curvularia lunata | Best for mycelial growth and sporulation. | researchgate.netthebioscan.com |

| Richard's Synthetic Agar | Curvularia lunata | Excellent for mycelial growth. | researchgate.net | |

| Liquid Media | Richard's Medium | Curvularia lunata | Supported highest mycelial biomass (834.33 mg). | thebioscan.com |

| Czapek (Dox) Medium | Curvularia lunata | Supported high mycelial biomass (830.00 mg). | thebioscan.com | |

| Nitrogen Source | Potassium Nitrate | Curvularia lunata | Best for mycelial growth (435.00 mg biomass). | thebioscan.com |

| Monosodium Glutamate | Curvularia lunata | Best nitrogen source for 8-HODE production. | researchgate.net | |

| Carbon Source | Glucose | Curvularia lunata | Found to be the best carbon source for 8-HODE production. | researchgate.net |

| Temperature | 28°C | Curvularia lunata | Optimum temperature for mycelial growth. | thebioscan.com |

Interactive Data Table: Cultivation Parameters for Curvularia lunata

Users can filter and sort the data to compare different conditions.

Elicitor Applications to Enhance Sesquiterpenoid Yields

Elicitation is a highly effective strategy for boosting the production of secondary metabolites. Elicitors are compounds that, when introduced to a biological system, trigger a defense or stress response, which often includes the upregulation of biosynthetic pathways for compounds like sesquiterpenoids.

Elicitation in Curcuma longa (Turmeric):

While this compound is a known fungal metabolite, it is also found in the essential oil of turmeric (Curcuma longa). Research on turmeric provides specific insights into how elicitors can enhance this compound yields. Foliar application of elicitors such as salicylic (B10762653) acid and phenylalanine has been shown to increase the content of various volatile compounds, including this compound. frontiersin.org

One study investigated the effect of different concentrations of chitosan, phenylalanine, and salicylic acid on the essential oil constituents of three turmeric genotypes. The results indicated that these elicitors could significantly alter the profile of sesquiterpenoids. frontiersin.orgopenmicrobiologyjournal.com The increase in these volatile constituents is thought to be linked to the elicitor's ability to boost photosynthetic rates and induce enzymes involved in the terpenoid biosynthetic pathway. frontiersin.org

The table below presents data on the impact of specific elicitors on the relative content of key sesquiterpenoids in the essential oil of Curcuma longa cv. Pragati, demonstrating the potential of this approach.

| Elicitor Treatment | Concentration | Ar-turmerone (% change from control) | This compound (% change from control) | β-sesquiphellandrene (% change from control) | Reference |

| Phenylalanine | 1 mM | + | + | + | frontiersin.org |

| Salicylic Acid | 0.1 mM | + | + | + | frontiersin.org |

| Chitosan | 200 ppm | + | Not specified | Not specified | openmicrobiologyjournal.com |

Interactive Data Table: Effect of Elicitors on Curcuma longa Sesquiterpenoids

A '+' indicates a reported positive influence or increase in the compound's content compared to the untreated control. Specific quantitative changes for this compound were part of a broader analysis of volatile constituents.

These findings from both fungal cultivation and plant elicitation studies underscore the importance of environmental and biochemical manipulation to enhance the production of this compound. The strategies employed, from selecting appropriate nutrient sources for Curvularia to applying specific chemical elicitors to Curcuma longa, demonstrate viable pathways to increase the yield of this valuable sesquiterpenoid for further investigation and application.

Molecular Architecture and Structural Elucidation of Curlone

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation of Curlone

The definitive structural confirmation of this compound relies on the integration of data from several advanced spectroscopic methods. numberanalytics.com Each technique provides unique and complementary information, and when combined, they offer a comprehensive and unambiguous picture of the molecule's structure. numberanalytics.com This integrated approach is crucial for resolving the intricate details of complex organic molecules like this compound. numberanalytics.com

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for mapping the connectivity and spatial relationships between atoms within a molecule. numberanalytics.comlibretexts.org For this compound, techniques such as COSY (Correlation Spectroscopy) are employed to identify proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bond distances. numberanalytics.comlibretexts.org This reveals which protons are adjacent to one another in the molecular framework.

Further insights are gained from heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). HSQC correlates proton signals directly with the carbon atoms to which they are attached, while HMBC identifies longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com These experiments are instrumental in piecing together the carbon skeleton and assigning the positions of substituents. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei, which is critical for determining the relative stereochemistry. libretexts.org

Table 1: Illustrative 2D NMR Correlations for this compound

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H | Identifies protons that are coupled to each other through bonds, establishing neighboring relationships. |

| HSQC | ¹H-¹³C (one-bond) | Correlates each proton with the carbon atom it is directly attached to. |

| HMBC | ¹H-¹³C (long-range) | Reveals connections between protons and carbons that are two or three bonds apart, helping to assemble the carbon skeleton. |

| NOESY | ¹H-¹H (through-space) | Shows which protons are close to each other in space, regardless of bonding, which is crucial for determining stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula. scribd.com For this compound, with a molecular weight of approximately 218.33 g/mol , HRMS can distinguish its formula, C₁₅H₂₂O, from other potential formulas with the same nominal mass. nih.gov This technique is also used to analyze fragmentation patterns, which can provide additional structural clues. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O | nih.gov |

| Monoisotopic Mass | 218.167065321 Da | nih.gov |

| Molecular Weight | 218.33 g/mol | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. stellarnet.usnih.gov These techniques probe the vibrational modes of molecular bonds. stellarnet.us FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. stellarnet.us

Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound. sns.it Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that uses circularly polarized light to measure the differential absorption of left and right-handed light by a chiral molecule. faccts.de The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. sns.itnih.gov By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute stereochemistry can be confidently assigned. faccts.denih.gov This method is a powerful alternative or complement to X-ray crystallography, especially for non-crystalline samples. ic.ac.uk

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. wikipedia.org

For this compound, obtaining a suitable crystal would allow for the unambiguous determination of its absolute configuration in the solid state. ic.ac.ukcqvip.com This method provides a complete and highly accurate picture of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. wikipedia.org

Stereochemical Assignments and Absolute Configuration Determination of this compound

This compound possesses chiral centers, making it a stereoisomerically complex molecule. The definitive assignment of the stereochemistry at each of these centers is crucial for a complete structural description. The absolute configuration refers to the precise three-dimensional arrangement of the atoms in space. wikipedia.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign a descriptor (R or S) to each chiral center. ic.ac.ukchemistrysteps.com This system provides an unambiguous way to describe the absolute configuration of a molecule. wikipedia.org For this compound, historical studies have sometimes led to misassignments, highlighting the importance of using modern, robust techniques for stereochemical determination. Evidence suggests that the absolute configuration of naturally occurring β-turmerone (a synonym for this compound) is (6R, 7S), although it has also been reported as (6S, 7S) in some literature. The IUPAC name for one enantiomer of this compound is (6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one. nih.gov The determination of the correct absolute configuration is typically achieved through a combination of chiroptical methods like ECD and, ideally, confirmed by X-ray crystallography. nih.govic.ac.uk

Diastereomeric Analysis and Enantiomeric Purity Assessment

The analysis of stereoisomers is fundamental to understanding the chemical and biological properties of chiral molecules like this compound. Diastereomers, being stereoisomers that are not mirror images, possess different physical properties, which allows for their separation using standard chromatographic techniques. organic-chemistry.orgnih.gov Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment, necessitating specialized methods for their separation and quantification. nih.govlibretexts.org

The separation of this compound (β-turmerone) from its structural isomer, α-turmerone, has been successfully achieved using High-Performance Liquid Chromatography (HPLC). researchgate.net For the assessment of enantiomeric purity, chiral chromatography is the method of choice. Techniques like gas chromatography-mass spectrometry (GC-MS) with a chiral column have been employed to determine the enantiomeric distribution of chiral terpenoids in Curcuma species. nih.govnih.gov This method allows for the separation and quantification of individual enantiomers, which is crucial for determining the enantiomeric excess (ee) in a sample. nih.gov The ee is a measure of the purity of a chiral substance. imist.ma

Another powerful technique for analyzing chiral molecules is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.comunivie.ac.at Enantiomers produce mirror-image CD spectra, making this technique highly effective for determining which enantiomer is in excess and for confirming absolute configuration by comparing experimental spectra with those of known standards or with quantum chemical predictions. creative-proteomics.comnih.gov

Table 1: Analytical Techniques for Stereoisomer Analysis of this compound

| Analytical Goal | Technique | Principle | Reference(s) |

| Isomer Separation | High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | researchgate.net |

| Enantiomeric Separation | Chiral Gas Chromatography (Chiral GC) | Separation of enantiomers based on differential interaction with a chiral stationary phase. | nih.govnih.gov |

| Enantiomeric Purity | Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light by chiral molecules. | creative-proteomics.comnih.gov |

| Absolute Configuration | Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. | wikipedia.org |

Corroboration of Stereochemistry through Spectroscopic and Synthetic Data

The definitive assignment of this compound's stereochemistry has been accomplished through the synergistic use of advanced spectroscopic methods and chemical synthesis. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, has been instrumental in establishing the connectivity of the carbon skeleton. researchgate.net

Early investigations into the stereostructure of this compound (β-turmerone) led to conflicting assignments. However, detailed analysis using high-field ¹H NMR spectroscopy and chiroptical methods has brought clarity. researchgate.net The conformation of the cyclohexene (B86901) ring was determined to be a half-chair with the side chain in a pseudo-equatorial position, based on the analysis of vicinal coupling constants. researchgate.net The absolute configuration was rigorously established by comparing the Circular Dichroism (CD) spectrum of naturally occurring β-turmerone with that of known compounds. The CD spectrum of β-turmerone shows a positive Cotton effect, which strongly indicates an R configuration at the C-1' position. researchgate.net This finding was crucial, as it corrected a previous assignment of S at this center. researchgate.net The configuration at the C-6 position was assigned as S. researchgate.net

Further validation of the stereochemical assignment comes from synthetic chemistry. The synthesis of a molecule confirmed to be the enantiomer of natural β-turmerone provided conclusive evidence. researchgate.net Comparing the ¹³C NMR data and optical rotation of the natural product with the synthetic enantiomer solidified the absolute configuration of natural (-)-Curlone as (1'R, 6S)-2-methyl-6-(4-methylenecyclohex-2-enyl)hept-2-en-4-one. researchgate.net Such stereochemical revisions based on total synthesis are a powerful tool in natural product chemistry. nih.gov

Table 2: Key Spectroscopic Data for this compound (β-turmerone) Structure Elucidation

| Spectroscopic Technique | Observation | Inference | Reference(s) |

| ¹H NMR (High Field) | Vicinal coupling constants and 2D correlations (COSY) | Determined the connectivity of the carbon skeleton and the half-chair conformation of the ring. | researchgate.net |

| Nuclear Overhauser Effect (NOE) | Spatial proximity between specific protons | Provided evidence for the relative stereochemistry and conformation. | researchgate.net |

| ¹³C NMR | Comparison with synthetic enantiomer | Confirmed the enantiomeric relationship and supported the structural assignment. | researchgate.net |

| Circular Dichroism (CD) | Positive Cotton effect similar to (R)-(-)-β-phellandrene | Established the absolute configuration at C-1' as R. | researchgate.net |

Computational Chemistry Approaches in this compound Structural Elucidation and Conformation Analysis

Computational chemistry has become an indispensable tool in modern structural elucidation, offering powerful methods to predict molecular properties and explore dynamic behavior. researchgate.net For complex molecules like this compound, computational approaches provide critical insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Conformational Search

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. imist.maaps.org It is widely used to predict spectroscopic properties, such as NMR chemical shifts, with a high degree of accuracy. mdpi.comrsc.org In the context of this compound, DFT calculations are vital for distinguishing between possible diastereomers.

The process involves generating the 3D structures of all possible stereoisomers of this compound. For each isomer, a conformational search is performed to identify the most stable, low-energy conformers. DFT is then used to calculate the NMR chemical shifts (¹H and ¹³C) for this ensemble of conformers. acs.org The calculated spectra are then compared with the experimental NMR data. The stereoisomer whose predicted spectrum best matches the experimental one is identified as the correct structure. This approach has been successfully applied to complex terpene-conjugated curcuminoids isolated from Curcuma longa, demonstrating its reliability for this class of compounds. acs.org Furthermore, DFT can be used to calculate chiroptical properties like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provides an independent and powerful confirmation of the absolute configuration. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of a molecule over time. volkamerlab.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its shape in response to its environment. nih.govcore.ac.uk

For a flexible molecule like this compound, MD simulations can map the energy landscape and identify the most populated conformational states. core.ac.uk By simulating the molecule (e.g., in a solvent like water), researchers can analyze the trajectory to understand the flexibility of the cyclohexene ring and the orientation of the side chain. nih.gov Key metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. researchgate.netvolkamerlab.org Although specific MD studies focusing solely on this compound are not widely published, simulations on the closely related ar-turmerone (B1667624) have shown that the ligand remains exceptionally stable within a protein binding site, with RMSD values remaining within a narrow range, indicating conformational rigidity in that environment. researchgate.net This type of analysis is crucial for understanding how this compound interacts with biological targets and for exploring its potential mechanisms of action.

Biosynthetic Pathways and Genetic Control of Curlone Production

Identification of Precursors and Enzymatic Transformations in Curlone Biosynthesis

The biosynthesis of this compound involves the transformation of a primary metabolic building block into a complex sesquiterpene structure through the action of specialized enzymes. This process includes an initial cyclization event followed by subsequent oxidative modifications to yield the final compound.

Farnesyl Pyrophosphate (FPP) Cyclization and Sesquiterpene Synthases (e.g., CUR1, CUR2)

The biosynthesis of all sesquiterpenes, including this compound, begins with the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). nih.govresearchgate.net The first committed step is the enzymatic cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). nih.gov Research on ginger and turmeric has led to the discovery of a specific α-zingiberene/β-sesquiphellandrene synthase, which is responsible for producing the direct hydrocarbon precursors to the most abundant turmerones. nih.govnih.govplos.org This enzyme converts FPP into (-)-β-sesquiphellandrene, the immediate precursor of this compound. nih.govplos.org

In vitro synthesis studies suggest a pathway involving the cyclization of FPP into a germacrane (B1241064) intermediate. nih.gov This reaction is reportedly catalyzed by recombinant enzymes designated as CUR1 and CUR2. nih.gov The formation of a germacrene intermediate is a common mechanistic step in the biosynthesis of many sesquiterpenes, which can then undergo further rearrangements to form various skeletal structures like bisabolanes. nih.govnih.gov

| Enzyme Class | Specific Enzyme Example | Precursor | Product(s) | Plant Source |

| Sesquiterpene Synthase (TPS) | α-zingiberene/β-sesquiphellandrene synthase | Farnesyl Pyrophosphate (FPP) | (-)-β-sesquiphellandrene, (-)-α-zingiberene, β-bisabolene | Curcuma longa |

| Sesquiterpene Synthase (TPS) | CUR1, CUR2 (recombinant) | Farnesyl Pyrophosphate (FPP) | Germacrane intermediate | Curcuma longa |

Oxidative Modifications and Cytochrome P450 Enzymes in this compound Formation

Following the initial cyclization that forms the sesquiterpene hydrocarbon skeleton, subsequent enzymatic modifications are required to produce the final this compound structure. A key transformation is the oxidation of the precursor (-)-β-sesquiphellandrene to introduce the characteristic ketone group of this compound. nih.govnih.gov

This oxidative step is catalyzed by oxidase enzymes, with evidence pointing specifically to the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov Studies have proposed that the conversion of (-)-β-sesquiphellandrene into (+)-β-turmerone (this compound) is mediated by an α-zingiberene/β-sesquiphellandrene oxidase, followed by the action of a currently unidentified dehydrogenase. nih.govnih.govresearchgate.net While the specific P450 enzyme from Curcuma longa has not been fully characterized, research in other plant species has identified CYP enzymes, such as ShCYP71D184 from wild tomato, that perform sequential oxidations on analogous sesquiterpene substrates like 7-epi-zingiberene. nih.govbiorxiv.orguva.nl This supports the proposed role of a cytochrome P450 enzyme in the final steps of this compound biosynthesis.

Genetic Analysis of this compound Biosynthetic Gene Clusters

The enzymes responsible for producing specialized metabolites like this compound are encoded by genes that are often physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). ebi.ac.uk The coordinated expression of these genes ensures the efficient production of the final compound.

Gene Cloning and Heterologous Expression of this compound Biosynthetic Enzymes

Identifying and characterizing the function of biosynthetic genes is commonly achieved through gene cloning and heterologous expression. mdpi.comnih.gov This involves isolating the gene of interest from the native organism and expressing it in a more tractable host system, such as Escherichia coli or yeast. mdpi.com

This technique has been successfully applied to enzymes in the turmeric terpenoid pathway. For example, the cDNAs for numerous terpene synthases from Curcuma longa have been cloned and expressed in E. coli to determine their function, including the α-zingiberene/β-sesquiphellandrene synthase that produces the direct precursor to this compound. plos.orgplos.org However, while the general methodology is well-established, specific reports on the cloning and heterologous expression of a complete, defined this compound BGC are not prominent in peer-reviewed literature.

Transcriptomic and Proteomic Studies of Biosynthetic Enzyme Expression

Transcriptomic and proteomic analyses are powerful tools for studying gene expression on a global scale. researchgate.net Several transcriptome sequencing projects on Curcuma longa rhizomes have provided a comprehensive view of the genes active during secondary metabolite production. researchgate.netnih.govplos.org These studies have successfully identified a large number of transcripts encoding terpene synthases and cytochrome P450s, which constitute the genetic toolkit necessary for this compound biosynthesis. researchgate.netnih.govplos.org

Metabolite profiling studies combined with expression analysis suggest that this compound and its related compound, ar-turmerone (B1667624), are regulated by enzymes distinct from those that form other sesquiterpenoids in turmeric, indicating the existence of discrete biosynthetic modules. nih.gov While these large-scale studies confirm that the genetic machinery for this compound synthesis is actively expressed in the rhizome, specific proteomic analyses focused solely on the this compound biosynthetic pathway have not been detailed.

Molecular Mechanisms of Cyclization and Rearrangements in this compound Formation

The formation of the this compound backbone is a complex process involving precise molecular mechanisms guided by enzyme active sites. The process begins with the electrophilic cyclization of FPP. pnas.org This reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, which generates a carbocation intermediate. nih.govebi.ac.uk

The subsequent intramolecular cyclization can proceed through several routes. One proposed mechanism involves the formation of a 10-membered germacryl cation, which serves as a key intermediate. nih.govnih.gov This germacrane ring can then undergo further rearrangements and a final deprotonation to yield the bisabolane (B3257923) skeleton of β-sesquiphellandrene. nih.gov An alternative synthetic route involves the formation of a bisabolyl cation intermediate, which then undergoes a hydride shift and cyclization to yield the this compound precursor. researchgate.net Following the formation of the hydrocarbon scaffold, the final ketone structure of this compound is achieved through oxidation reactions, likely mediated by cytochrome P450 enzymes. nih.govnih.gov

Metabolic Engineering and Synthetic Biology Strategies for Enhanced this compound Biosynthesis

The production of valuable sesquiterpenoids like this compound, which are often found in low quantities in their natural plant sources, can be significantly enhanced through the application of metabolic engineering and synthetic biology. nih.gov These approaches aim to optimize the biosynthetic pathways in various host organisms, leading to higher yields and a more sustainable supply. nih.govmdpi.com

Pathway Engineering in Microbial and Plant Systems

The biosynthesis of this compound, a sesquiterpenoid, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). acs.org These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of plants and other eukaryotes, or the methylerythritol 4-phosphate (MEP) pathway in plastids and many bacteria. acs.orgmdpi.com The condensation of two IPP molecules with one DMAPP molecule by farnesyl pyrophosphate (FPP) synthase yields the direct C15 precursor for all sesquiterpenes, FPP. mdpi.com A specific terpene synthase then catalyzes the cyclization of FPP to form the this compound backbone. plos.org

Metabolic engineering strategies for enhancing this compound production focus on increasing the intracellular pool of FPP and efficiently converting it to the desired product. These strategies are applicable to both microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast), as well as the native producer, Curcuma longa.

Microbial Systems (E. coli and Saccharomyces cerevisiae)

Microbial hosts are attractive platforms for producing sesquiterpenes due to their rapid growth, well-characterized genetics, and scalability. mdpi.com The primary goal in engineering these microbes is to boost the supply of FPP and introduce the specific this compound synthase gene.

Key metabolic engineering strategies in microbial systems include:

Overexpression of Pathway Genes: Increasing the expression of genes in the MVA pathway is a common strategy. In yeast, overexpression of a truncated version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme, has been shown to significantly increase the flux towards FPP. nih.gov Similarly, overexpressing FPP synthase itself can enhance the production of sesquiterpenes. acs.org

Downregulation of Competing Pathways: FPP is a critical branch-point metabolite used for the synthesis of essential compounds like sterols (in yeast) and quinones. frontiersin.org To channel more FPP towards this compound, competing pathways are often downregulated. In yeast, the gene ERG9, which encodes squalene (B77637) synthase, the first committed step in sterol biosynthesis, is a frequent target for downregulation. nih.govfrontiersin.org This redirects the FPP pool towards the heterologously expressed sesquiterpene synthase.

Introduction of Heterologous Pathways: E. coli naturally produces isoprenoids via the MEP pathway. To increase FPP availability, a heterologous MVA pathway from Saccharomyces cerevisiae can be introduced, creating an additional source of precursors. mdpi.com

Enzyme Engineering and Co-localization: The efficiency of the this compound synthase can be improved through protein engineering. Furthermore, synthetic biology tools can be used to create enzyme scaffolds that co-localize the enzymes of the pathway, such as FPP synthase and this compound synthase. This spatial organization can increase local substrate concentrations and minimize the loss of intermediates, thereby improving the final product titer. sysbio.se

Table 1: Key Genetic Targets for Engineering Sesquiterpene Production in Microbial Hosts

| Strategy | Target Gene/Pathway | Host Organism | Effect on Pathway | Reference |

| Upregulation of Precursor Supply | HMG-CoA Reductase (tHMG1) | Saccharomyces cerevisiae | Increases flux through the MVA pathway. | nih.gov |

| Upregulation of Precursor Supply | FPP Synthase (FPPS) | S. cerevisiae, E. coli | Increases the pool of FPP available for sesquiterpene synthesis. | acs.org |

| Downregulation of Competing Pathways | Squalene Synthase (ERG9) | Saccharomyces cerevisiae | Reduces FPP consumption by the sterol biosynthesis pathway. | nih.govfrontiersin.org |

| Introduction of Heterologous Pathway | Mevalonate (MVA) Pathway | Escherichia coli | Provides an additional route for IPP and DMAPP synthesis. | mdpi.com |

Plant Systems (Curcuma longa)

Enhancing this compound production directly in Curcuma longa involves different strategies, often aimed at augmenting the existing biosynthetic machinery.

Elicitation: The application of elicitors, which are molecules that trigger defense responses in plants, can stimulate the production of secondary metabolites. For instance, foliar spraying of C. longa with salicylic (B10762653) acid has been demonstrated to significantly increase the levels of both ar-turmerone and this compound in the rhizomes. mdpi.com This suggests that salicylic acid signaling pathways play a role in regulating the biosynthesis of these compounds.

Genetic Manipulation of Regulatory Factors: As discussed in the following section, transcription factors that control the expression of terpene biosynthesis genes can be overexpressed to upregulate the entire pathway, leading to higher accumulation of the final products.

Elucidation of Regulatory Networks Controlling this compound Production

The biosynthesis of terpenoids in plants is tightly regulated at the transcriptional level by complex regulatory networks. These networks involve transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression in response to developmental cues and environmental stimuli. scielo.br

Metabolite Module Analysis

Studies on the metabolic profile of Curcuma longa have revealed the existence of "metabolite modules," which are groups of metabolites whose production is co-regulated. nih.govnih.gov Metabolic profiling of turmeric rhizomes under various conditions showed that the accumulation of this compound is strongly correlated with that of ar-turmerone. nih.gov This suggests they are part of a common biosynthetic module and are likely controlled by the same or a coordinated set of regulatory factors. This co-regulation implies that strategies aimed at understanding or manipulating the production of ar-turmerone would likely also affect this compound biosynthesis.

Key Transcription Factor Families

Several families of transcription factors are known to regulate terpenoid biosynthesis in plants, including those in the Zingiberaceae family. scielo.brplos.org

MYB, WRKY, and bHLH: Transcriptome analysis of Curcuma wenyujin, a related species, treated with the elicitor methyl jasmonate (MeJA), revealed the induction of numerous TFs from the MYB, NAC, bZIP, WRKY, and bHLH families. plos.org The increased expression of these TFs coincided with the upregulation of genes in the terpene biosynthesis pathway, indicating their potential role as regulators. In other plants, specific TFs from these families have been shown to directly bind to the promoters of sesquiterpene synthase genes. scielo.br

AP2/ERF: This family of transcription factors is also implicated in the regulation of terpene biosynthesis in response to jasmonate signaling. plos.org

Hormonal and Environmental Regulation

Plant hormones and external signals are key components of the regulatory network.

Jasmonates (e.g., Methyl Jasmonate): Jasmonates are well-known signaling molecules that mediate plant defense responses, including the production of secondary metabolites like terpenoids. Treatment with MeJA induces the expression of key TFs, which in turn activate the transcription of terpene synthase genes. plos.org

Salicylic Acid: As mentioned previously, the application of salicylic acid enhances this compound accumulation in C. longa, indicating that it is a positive regulator within the network controlling this compound biosynthesis. mdpi.com

The elucidation of these complex regulatory networks is crucial for metabolic engineering efforts. By identifying and utilizing the key master-switch TFs, it may be possible to upregulate the entire this compound biosynthetic pathway in a coordinated manner, leading to more substantial and stable enhancements in production.

Total Synthesis and Semisynthesis of Curlone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Curlone Scaffolds

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors through a series of logical steps. numberanalytics.comyoutube.com This process involves "disconnections," which are the reverse of known chemical reactions. amazonaws.comscripps.edu As this compound is abundant in nature, it is not a frequent target for total synthesis, and thus, a definitive, published retrosynthetic analysis is not prominent in the literature. However, a plausible analysis can be proposed based on its structure—a substituted cyclohexenone ring with a chiral center and an alkenyl side chain.

A primary strategic disconnection for the this compound scaffold would target the formation of the core cyclohexenone ring. A powerful transform for this purpose is the Robinson annulation, which forms a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation. This suggests a disconnection across the C2-C3 and C4-C5 bonds of the ring, leading back to a methyl vinyl ketone equivalent and a precursor ketone containing the isobutenyl side chain.

Another key disconnection involves the carbon-carbon bond linking the side chain to the ring (C4-C7). This bond could be formed via the conjugate addition of an organometallic reagent, such as an organocuprate derived from the side chain, to a simpler cyclohexenone precursor. This approach simplifies the target into two key fragments: the six-membered ring and the C8 side chain, which could be synthesized separately before being coupled.

A functional group interconversion (FGI) approach could also be envisioned, where the enone functionality is installed late in the synthesis. tgc.ac.in For example, the synthesis could proceed through a corresponding cyclohexanol (B46403) or cyclohexene (B86901) intermediate, with the ketone and double bond being introduced in the final steps through oxidation and dehydrogenation reactions. Each of these theoretical pathways offers a logical route to the this compound scaffold from simpler starting materials.

Pioneering Total Synthesis Strategies and Methodological Innovations for this compound

While the biosynthesis of this compound proceeds via the enzymatic cyclization of farnesyl pyrophosphate through a bisabolyl cation intermediate, its complete laboratory synthesis is not widely reported. evitachem.com The synthesis of related bisabolane (B3257923) sesquiterpenoids, however, provides insight into potential strategies. nih.govrsc.orgresearchgate.net These syntheses often rely on constructing the carbon skeleton through convergent strategies, where different fragments of the molecule are prepared separately before being joined. nih.gov

A critical challenge in any de novo synthesis of this compound is controlling the stereochemistry at the C4 chiral center. A stereoselective synthesis aims to preferentially form one stereoisomer over others. msu.edu An enantioselective synthesis, specifically, seeks to produce a single enantiomer. msu.edu

For a target like this compound, several enantioselective strategies could be conceptualized:

Chiral Pool Synthesis : This approach would begin with a readily available, enantiomerically pure starting material that already contains the required stereocenter.

Asymmetric Catalysis : A powerful modern strategy involves using a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For instance, an asymmetric conjugate addition to an achiral cyclohexenone precursor could establish the C4 stereocenter with high enantiomeric excess. Similarly, an enantioselective ketone hydroacylation could be used to form a lactone from a keto alcohol, setting the stage for further transformations. acs.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Syntheses of other sesquiterpenes, such as pinguisenol (B1248584) and majusculone, have successfully employed strategies like stereoselective cyclopropanation and intramolecular C-H insertion from diastereomerically pure precursors to construct key chiral centers. ias.ac.innih.gov These methodologies highlight the types of advanced synthetic tactics that would be necessary to achieve an enantioselective total synthesis of this compound.

The synthesis of complex natural products often drives the development of new reaction methodologies. While no novel methods have been specifically developed for this compound due to the lack of synthetic focus on this molecule, several modern reactions would be highly applicable to a hypothetical synthesis.

For example, the construction of the cyclohexenone core could be achieved via catalytic enamine reactions, which involve the 1,4-conjugate addition of aldehydes to vinyl ketones followed by an intramolecular aldol condensation. rsc.org The attachment of the side chain could be accomplished using modern transition metal-catalyzed cross-coupling reactions. The development of regioselective reactions, which control where on a molecule a reaction occurs, would also be crucial, particularly in differentiating the two double bonds within the this compound structure. pku.edu.cn

Semisynthetic Modifications and Derivatization Strategies of this compound

Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical approach for producing derivatives of this compound. evitachem.com This strategy leverages the natural abundance of this compound to efficiently generate novel compounds for further investigation.

The this compound molecule possesses several reactive sites amenable to functionalization: the α,β-unsaturated ketone, the isolated double bond of the side chain, and the carbon atom adjacent to the carbonyl group (the α-carbon). Regioselective functionalization allows chemists to target one of these sites specifically.

Electrophilic Addition to Alkenes : this compound has two distinct carbon-carbon double bonds. The endocyclic double bond is part of an enone system, making it electron-deficient. The exocyclic double bond on the side chain is electron-rich. This electronic difference allows for regioselective reactions. For example, electrophilic reagents like halogens or acids are expected to react preferentially at the more nucleophilic side-chain double bond. evitachem.com The epoxidation of carvone, a similar terpene with two distinct double bonds, demonstrates that reagents like m-CPBA preferentially react with the electron-rich alkene, leaving the enone system intact. researchgate.net

Reactions of the Enone System : The electron-deficient double bond can undergo conjugate addition reactions. The ketone functionality can be targeted by nucleophiles or be used to generate an enolate for reactions at the α-position.

Stereoselectivity in these modifications would be influenced by the existing chiral center at C4, which can direct incoming reagents to one face of the molecule over the other, potentially leading to the formation of one diastereomer in excess.

Oxidation and reduction are fundamental transformations in modifying the this compound scaffold. libretexts.orgbyjus.com These reactions primarily target the ketone and alkene functional groups.

Reduction Reactions : The reduction of this compound can yield dihydro derivatives. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, can reduce the carbon-carbon double bonds. evitachem.com Depending on the reaction conditions, one or both double bonds could be saturated. The ketone can also be reduced to a secondary alcohol.

Oxidation Reactions : this compound can be oxidized to form ar-turmerone (B1667624), its aromatic analogue. This transformation involves the dehydrogenation of the cyclohexenone ring. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to introduce further oxygenated functionalities. evitachem.com

These semisynthetic modifications provide a straightforward route to a variety of this compound derivatives, as summarized in the table below.

| Reaction Type | Starting Material | Typical Reagents | Major Product(s) | Reference(s) |

| Reduction | This compound | H₂, Palladium on Carbon (Pd/C) | Dihydrocurlon | evitachem.com, |

| Oxidation | This compound | Potassium Permanganate, Chromium Trioxide | Turmerone, other oxygenated derivatives | evitachem.com, |

| Electrophilic Substitution | This compound | Halogens (e.g., Br₂), Acids | Halogenated or acylated derivatives | evitachem.com, |

Chemoenzymatic Synthesis Approaches to this compound and Its Structural Analogues

The synthesis of this compound and its analogues through chemoenzymatic methods represents a sophisticated approach that leverages the high selectivity of enzymes combined with traditional chemical reactions. This strategy allows for the construction of complex molecular architectures, such as the bisabolane skeleton of this compound, with high stereochemical control, often under mild reaction conditions. These approaches are primarily centered around the enzymatic formation of key precursors and the kinetic resolution of racemic intermediates.

The biosynthesis of this compound in its natural source, Curcuma longa (turmeric), provides a blueprint for chemoenzymatic strategies. This natural pathway begins with the enzymatic cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases. Following this, cytochrome P450 enzymes are responsible for the oxidation of the resulting sesquiterpene hydrocarbons to form the characteristic ketone moiety of this compound. In vitro replication of these steps, often utilizing isolated or recombinant enzymes, forms the foundation of chemoenzymatic approaches to this compound synthesis.

A significant challenge in the synthesis of this compound and its analogues is achieving the desired enantiopurity. Chemoenzymatic methods address this through the use of enzymes, such as lipases, for the kinetic resolution of racemic alcohols and their derivatives, which are key intermediates in the synthesis of bisabolane sesquiterpenes. mdpi.com This technique separates enantiomers by catalyzing a reaction on one enantiomer at a much faster rate than the other, allowing for the isolation of highly enantioenriched compounds. mdpi.com

Biosynthetic and In Vitro Enzymatic Reactions

The initial and most critical step in the formation of the this compound backbone is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In Curcuma longa, several such enzymes have been identified and characterized.

Two terpene synthase proteins, ST00A and ST00B, have been cloned from turmeric rhizomes. When expressed in E. coli and provided with FPP as a substrate, both enzymes produce a mixture of sesquiterpenes, with (−)-α-zingiberene and (−)-β-sesquiphellandrene as the major products. plos.org These compounds are the direct precursors to α-turmerone and this compound (β-turmerone), respectively. plos.org The biosynthesis of this compound is believed to proceed through an (S)-bisabolyl cation intermediate. nih.gov

Following the formation of the sesquiterpene scaffold, an oxidation step is required to introduce the ketone functionality. This is carried out by cytochrome P450 monooxygenases. Studies have proposed the existence of an α-zingiberene/β-sesquiphellandrene oxidase in turmeric that, along with an unidentified dehydrogenase, converts these precursors into the corresponding turmerones. plos.org In vitro synthesis can replicate this by using recombinant enzymes, such as CUR1 and CUR2, which catalyze the cyclization of FPP, followed by oxidation with cytochrome P450 enzymes. While this method can achieve high enantiomeric purity (85–90%), challenges related to enzyme stability and scalability remain.

| Enzyme | Source Organism | Substrate | Major Products | Reference |

|---|---|---|---|---|

| ST00A / ST00B | Curcuma longa | Farnesyl Pyrophosphate (FPP) | (−)-α-zingiberene, (−)-β-sesquiphellandrene, β-bisabolene | plos.org |

| CUR1 / CUR2 | Curcuma longa | Farnesyl Pyrophosphate (FPP) | Germacrane (B1241064) intermediate | |

| α-zingiberene/β-sesquiphellandrene oxidase | Curcuma longa (putative) | (−)-α-zingiberene, (−)-β-sesquiphellandrene | (+)-α-turmerone, (+)-β-turmerone (this compound) | plos.org |

Lipase-Mediated Kinetic Resolution in the Synthesis of Structural Analogues

Lipases are a versatile class of enzymes in organic synthesis, widely used for the kinetic resolution of racemic alcohols and esters. mdpi.com This approach has been successfully applied to the synthesis of chiral building blocks for various bisabolane sesquiterpenes, which are structurally analogous to this compound. mdpi.comdntb.gov.ua

One strategy involves the lipase-mediated hydrolysis of racemic acetates. For instance, the hydrolysis of a racemic 5-acetoxy-4-aryl-(2E)-pentenoate derivative using lipase (B570770) OF 360 yields an enantioenriched primary alcohol. dntb.gov.ua This chiral intermediate has been utilized in the synthesis of the bioactive sesquiterpene phenols (+)-curcuphenol and (+)-curcudiol. dntb.gov.ua

Similarly, the resolution of substituted 2-aryl-propanols using lipases provides access to enantiomerically pure building blocks for other this compound analogues. mdpi.com The choice of lipase and reaction conditions, such as the solvent, can significantly influence the enantioselectivity of the resolution. researchgate.net For example, in the synthesis of (R)- and (S)-turmerone, lipase-catalyzed resolution of a key butanoate ester intermediate was a crucial step. researchgate.net

| Enzyme | Racemic Substrate | Reaction Type | Chiral Product/Intermediate | Target Analogue | Reference |

|---|---|---|---|---|---|

| Lipase OF 360 | 5-acetoxy-4-aryl-(2E)-pentenoate derivative | Hydrolysis | Enantioenriched primary alcohol | (+)-Curcuphenol, (+)-Curcudiol | dntb.gov.ua |

| Lipase from Pseudomonas fluorescens (AK-20) | Racemic γ-azidoalcohol | Transesterification | Enantioenriched γ-azidoalcohol | (R)- and (S)-Turmerone | researchgate.net |

| Lipase from Candida rugosa (CRL) | Racemic 2-aryl-propanol | Esterification | Enantioenriched 2-aryl-propanol | (+)-Turmeronol B, (−)-Xanthorrhizol | mdpi.com |

The combination of biosynthetic enzymes for scaffold construction and lipases for enantioselective transformations exemplifies the power of chemoenzymatic synthesis. While a complete, one-pot chemoenzymatic synthesis of this compound remains a future goal, the existing research provides a solid framework for developing such processes for this compound and its diverse structural analogues.

Structure Activity Relationship Sar Studies of Curlone

Design and Synthesis of Curlone Analogues for Biological Activity Probing

The synthetic exploration of this compound analogues is a cornerstone of its medicinal chemistry, aimed at enhancing its inherent biological activities. Researchers have systematically modified the three principal structural components of the this compound scaffold: the aromatic rings, the β-diketone moiety, and the seven-carbon linker mdpi.comminia.edu.eg.

A primary synthetic route for generating this compound analogues is the Claisen-Schmidt condensation reaction. This method typically involves the condensation of appropriately substituted aromatic aldehydes with a ketone, such as acetylacetone (B45752) or cyclohexanone (B45756), often in the presence of a catalyst like boric oxide and an amine base mdpi.comcentralasianstudies.orgajchem-a.com. This approach allows for significant diversity in the aromatic ring substituents. For instance, a variety of analogues have been created by reacting substituted benzaldehydes with 2,4-pentanedione to yield derivatives with modified phenolic hydroxyl and methoxy (B1213986) groups globalresearchonline.net.

Another key strategy involves the modification of the central β-diketone group, which is known to be chemically unstable and prone to degradation at physiological pH. To improve stability and alter biological activity, this moiety has been replaced with various five-membered heterocyclic rings like pyrazole (B372694) and isoxazole (B147169) mdpi.comresearchgate.net. For example, reacting this compound with hydrazines yields pyrazole derivatives, while hydroxylamine (B1172632) affords isoxazole analogues. These modifications aim to create more stable compounds while retaining or enhancing the desired therapeutic effects mdpi.comresearchgate.net.

Furthermore, monocarbonyl analogues of this compound (MACs), where the β-diketone is replaced by a single keto group, have been synthesized to increase stability and bioavailability. These are often prepared through condensation reactions, such as the Stork enamine reaction, to produce structures like bis-hydroxybenzylidene cyclohexanone acs.orgacs.org. Subsequent reactions, such as forming Schiff bases with various amines, have produced bis-imino and bis-amino curcuminoids with significant anticancer activity acs.org. One-pot multicomponent reactions, like the Biginelli reaction, have also been employed to synthesize complex heterocyclic analogues in a single step mdpi.com.

Positional and Functional Group Contributions to this compound Activity Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of functional groups on the aromatic rings and the integrity of the central linker.

Aromatic Ring Substituents: The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical for many of this compound's biological activities, particularly its antioxidant properties nih.gov.

Hydroxyl and Methoxy Groups: The o-methoxyphenolic group is a key contributor to antioxidant activity nih.gov. Studies have shown that removing these methoxy groups, as in bisdemethoxycurcumin, leads to a decrease in antioxidant capacity jst.go.jp. Conversely, introducing additional hydroxyl groups can sometimes enhance activity. For instance, an analogue with ortho-dihydroxyl groups demonstrated the most potent inhibitory activity against aldehyde dehydrogenase 1 (ALDH1), a cancer stem cell marker nih.gov. However, complete methylation or demethylation of the phenolic groups has not consistently resulted in improved anticancer activity mdpi.com. The replacement of the methoxy group with other substituents has yielded varied results; substitution with electron-withdrawing groups like -Br or electron-donating groups like -OH maintained or enhanced anti-inflammatory activity, whereas a strong electron-withdrawing group like -NO₂ rendered the analogue inactive acs.org.

The β-Diketone Moiety: This central part of the molecule is crucial for its biological action. It exists in keto-enol tautomeric forms and is a Michael acceptor, allowing it to interact covalently with protein thiols mdpi.comnih.gov.

Modification of the β-Diketone: Replacing this moiety often leads to significant changes in activity. Converting the β-diketone into a pyrazole ring resulted in one of the most potent derivatives against the MCF-7 breast cancer cell line mdpi.com. Similarly, creating isoxazole derivatives also produced compounds with significant antiproliferative effects researchgate.net. These heterocyclic analogues are generally more stable than the parent this compound researchgate.net. Replacing the β-diketone with a monoketo group, as seen in monocarbonyl analogues, has been a successful strategy to increase stability and efficacy acs.org.

The Heptadiene Linker: The seven-carbon chain connecting the two aromatic rings, with its α,β-unsaturated carbonyl groups, is also vital.

Saturation of the Linker: Hydrogenation of the double bonds in the linker, producing compounds like tetrahydrocurcumin (B193312) (THC), significantly enhances antioxidant activity compared to this compound jst.go.jptandfonline.com. THC often shows greater inhibitory effects on lipid peroxidation nih.gov. However, the unsaturated double bonds are important for other activities, such as anti-influenza virus activity, where their absence in THC leads to a loss of hemagglutination inhibition nchu.edu.twnih.gov.

The following table summarizes the effects of various structural modifications on the biological activity of this compound analogues.

| Modification Site | Specific Modification | Observed Biological Effect | Reference(s) |

| Aromatic Rings | Removal of methoxy groups | Decreased antioxidant activity | jst.go.jp |

| Aromatic Rings | Addition of ortho-dihydroxyl groups | Potent inhibition of ALDH1 | nih.gov |

| Aromatic Rings | Replacement of methoxy with -Br or -OH | Maintained or enhanced anti-inflammatory activity | acs.org |

| Aromatic Rings | Replacement of methoxy with -NO₂ | Inactivation of anti-inflammatory effect | acs.org |

| β-Diketone Moiety | Replacement with Pyrazole ring | Enhanced anticancer activity | mdpi.com |

| β-Diketone Moiety | Replacement with Isoxazole ring | Potent antiproliferative effects | researchgate.net |

| β-Diketone Moiety | Replacement with Monoketo (Cyclohexanone) | Increased stability and anticancer activity | acs.org |

| Heptadiene Linker | Hydrogenation (e.g., Tetrahydrocurcumin) | Enhanced antioxidant activity | jst.go.jptandfonline.com |

| Heptadiene Linker | Hydrogenation (e.g., Tetrahydrocurcumin) | Loss of anti-influenza activity | nchu.edu.twnih.gov |

Stereochemical Influence on this compound's Biological Interactions

Stereochemistry plays a critical role in the biological activity of many compounds by governing their three-dimensional shape and, consequently, their interactions with chiral biological macromolecules like enzymes and receptors. While this compound itself is achiral, many of its derivatives, particularly those resulting from the reduction of the β-diketone moiety, possess chiral centers.

A key example involves the reduction of the β-diketone to a 1,3-diol, which creates two stereocenters. This results in the formation of diastereomers: a racemic pair (rac) and an achiral meso compound. Studies on such derivatives have revealed that stereochemistry significantly impacts their biological activity. For instance, the antioxidant activity of tetraacetylated 1,3-diol derivatives was found to differ significantly between the racemic and meso pairs researchgate.net. This highlights that the specific spatial arrangement of the hydroxyl groups and other substituents is a key determinant of the molecule's ability to interact with biological targets and exert its effects.

The introduction of specific geometric isomers, such as in (1E,6E)-configured derivatives, is another aspect where stereochemistry is crucial for defining the molecule's shape and biological function ontosight.ai. The defined geometry of the double bonds in the heptadiene linker ensures a specific, relatively planar conformation that is thought to be important for fitting into certain binding sites nchu.edu.tw. Modifications that alter this geometry can lead to a loss of activity. The unambiguous stereochemical assignment of derivatives, often accomplished through X-ray crystallography and advanced NMR techniques, is therefore essential for understanding their structure-activity relationships researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities iosrjournals.org. This tool is invaluable for predicting the activity of untested molecules and guiding the design of new, more potent analogues ruspoj.com. Several QSAR studies have been performed on this compound derivatives to elucidate the key structural features governing their therapeutic effects.

These studies typically involve calculating a wide range of molecular descriptors for a set of this compound analogues with known biological activities. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics iosrjournals.orgjocpr.com. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build a predictive model jocpr.com.

For example, a 3D-QSAR study on this compound analogues as inhibitors of aldehyde dehydrogenase 1 (ALDH1) used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models. The resulting models showed good statistical significance, with a high cross-validated q² value (0.606 for CoMFA), indicating strong predictive ability nih.gov. Similarly, another QSAR model developed for anticancer activity yielded a high correlation coefficient (r² = 0.84) and predictive accuracy (rcv² = 0.81), identifying key descriptors related to the molecule's electronic and topological features ruspoj.com. QSAR models for antibacterial activity have also been successfully developed, identifying atomic charges on specific carbons and hydrophobicity (LogP) as critical parameters iosrjournals.org.

The table below presents key statistical parameters from selected QSAR studies on this compound analogues, demonstrating the robustness and predictive power of these models.

| Biological Activity | QSAR Model Type | Key Statistical Parameters | Conclusion from Study | Reference(s) |

| ALDH1 Inhibition | 3D-QSAR (CoMFA) | q² = 0.606, r² = 0.966 | The model showed high self-consistency and predictive ability for designing new ALDH1 inhibitors. | nih.gov |

| Anticancer | 2D-QSAR | r² = 0.84, rcv² = 0.81 | Identified five chemical descriptors significantly correlated with anticancer activity. | ruspoj.com |

| Antibacterial (S. aureus) | 2D-QSAR (MLR) | - | Atomic charges (qC11, qC12), HOMO energy, and LogP are key for activity. | iosrjournals.org |

| Anticancer (Colon) | 3D-QSAR (CoMSIA) | Q_cv² = 0.619, R_pred² = 0.871 | Robust models allowed for the design of new molecules with significant predicted activity. | rsc.org |

| General (Physiochemical) | 2D-QSAR (ANN) | R-sq = 0.88 | ANN-based models showed higher correlation for physiochemical properties compared to MLR. | jocpr.com |

Conformational Flexibility and Its Impact on this compound's Molecular Recognition

The ability of a molecule to adopt different three-dimensional shapes, known as conformational flexibility, is a critical factor in its molecular recognition by biological targets. The structure of this compound allows for a degree of flexibility, primarily around the single bonds of the seven-carbon linker nih.gov.

The planarity and rigidity of the this compound structure, particularly the conjugated system of the β-diketone and the heptadiene chain, are considered important for its interaction with various biological targets nchu.edu.tw. Structural modeling has shown that this compound possesses a more rigid and planar conformation compared to its hydrogenated derivatives like tetrahydrocurcumin (THC), which are more twisted and flexible nchu.edu.twnih.gov. This difference in conformation is believed to be responsible for their distinct biological activity profiles. For example, the rigid structure of this compound allows it to bind effectively to the hemagglutinin protein of the influenza virus, an interaction that is lost with the more flexible THC nchu.edu.twnih.gov.